1-[4-(2-methylpropyl)phenyl]propan-2-ol
Description
1-[4-(2-Methylpropyl)phenyl]propan-2-ol is a secondary alcohol derivative characterized by a para-substituted isobutylphenyl group attached to the second carbon of a propane chain. Its molecular formula is $ \text{C}{13}\text{H}{20}\text{O} $, with a molecular weight of approximately 192.30 g/mol (based on structural analogs like its positional isomer ). The compound is structurally related to ibuprofen (2-(4-isobutylphenyl)propanoic acid), a non-steroidal anti-inflammatory drug (NSAID), but differs in functional group substitution. While ibuprofen features a carboxylic acid moiety, this compound contains a hydroxyl group at the propan-2-ol position. It is often identified as a synthetic intermediate or impurity in ibuprofen manufacturing processes .
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10-11,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWJPZLAPHLWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methylpropyl)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Isobutylphenyl)propanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(2-methylpropyl)phenyl]propan-2-ol may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often conducted under high pressure and temperature conditions using a metal catalyst such as palladium on carbon or platinum oxide. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methylpropyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: 3-(4-Isobutylphenyl)propanone or 3-(4-Isobutylphenyl)propanoic acid.
Reduction: 3-(4-Isobutylphenyl)propane.
Substitution: Various halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1-[4-(2-methylpropyl)phenyl]propan-2-ol exhibits properties that can be beneficial in pharmaceutical formulations. Its structure suggests potential as a chiral building block for synthesizing biologically active compounds. The presence of the amine group may enhance interactions with biological targets, making it a candidate for further pharmacological studies.
Case Study: Antihypertensive Agents
Research indicates that similar compounds have been explored for their antihypertensive effects. For instance, derivatives of phenylpropanolamine have been shown to influence cardiovascular function by modulating neurotransmitter activity. Investigating the specific effects of 1-[4-(2-methylpropyl)phenyl]propan-2-ol in this context could yield valuable insights into its therapeutic potential.
Flavor and Fragrance Industry
Aroma Profile
The compound's structural characteristics suggest it may contribute to specific aroma profiles in flavor formulations. Compounds with similar structures are often utilized in creating fragrances due to their pleasant olfactory properties.
Case Study: Application in Food and Beverage
In the flavor industry, understanding the volatile components of compounds like 1-[4-(2-methylpropyl)phenyl]propan-2-ol can enhance product development. For example, research on tequila flavor chemistry has highlighted the importance of various alcohols and their derivatives in creating desirable sensory experiences . This compound could potentially be explored for its role in enhancing flavors or aromas in beverages.
Chemical Synthesis
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for producing more complex molecules.
Example: Synthesis of Chiral Alcohols
Chiral alcohols are critical in pharmaceuticals and agrochemicals. The use of 1-[4-(2-methylpropyl)phenyl]propan-2-ol as a precursor can facilitate the synthesis of other chiral compounds through asymmetric synthesis techniques.
Mechanism of Action
The mechanism of action of 1-[4-(2-methylpropyl)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenyl ring and isobutyl group can interact with hydrophobic pockets within proteins, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and physicochemical differences between 1-[4-(2-methylpropyl)phenyl]propan-2-ol and related compounds:
Key Findings :
Functional Group Impact: The secondary alcohol in 1-[4-(2-methylpropyl)phenyl]propan-2-ol reduces its reactivity compared to acid chlorides or ketones but enhances stability relative to primary alcohols (e.g., Impurity P) . Impurity E (ethanone) is more reactive due to its carbonyl group, making it a precursor in synthetic pathways for alcohols via reduction .
Physicochemical Properties: Solubility: The secondary alcohol’s solubility in polar solvents (e.g., methanol) is intermediate between the highly lipophilic ethyl ester and the more polar primary alcohol . Synthetic Utility: Acid chlorides and esters are critical for introducing amide or hydrazide functionalities in drug derivatives, whereas alcohols serve as intermediates for further oxidation or protection .
Pharmaceutical Relevance: As impurities, these compounds are tightly regulated.
Biological Activity
1-[4-(2-methylpropyl)phenyl]propan-2-ol, commonly known as a derivative of ibuprofen, is a compound with significant biological activity, particularly in the realm of anti-inflammatory and analgesic effects. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound can be structurally represented as follows:
- IUPAC Name : 1-[4-(2-methylpropyl)phenyl]propan-2-ol
- Molecular Formula : C15H24O
- Molecular Weight : 224.36 g/mol
1-[4-(2-methylpropyl)phenyl]propan-2-ol functions primarily as a non-steroidal anti-inflammatory drug (NSAID). Its biological activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses.
Key Mechanisms:
- COX Inhibition : The compound selectively inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins.
- Antiproliferative Effects : Studies have indicated that certain analogs exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.
Biological Activity Data
The following table summarizes the biological activities reported for 1-[4-(2-methylpropyl)phenyl]propan-2-ol and its derivatives:
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 10.0 | Induction of apoptosis via caspase activation |
| Anti-inflammatory | RAW 264.7 macrophages | 5.0 | COX inhibition and reduction of cytokine release |
| Cytotoxicity | THP-1 (human monocytic leukemia) | 1.4 - >10 | Lipophilicity-dependent cytotoxic effects |
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various compounds related to ibuprofen derivatives, including 1-[4-(2-methylpropyl)phenyl]propan-2-ol. The results indicated significant reductions in cell viability in MCF-7 cells treated with the compound, suggesting its potential as a therapeutic agent in breast cancer treatment .
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties were assessed using RAW 264.7 macrophages. The compound demonstrated a substantial decrease in nitric oxide production, which is a key mediator of inflammation. This effect was attributed to the inhibition of COX enzymes and subsequent reduction in pro-inflammatory cytokine levels .
Research Findings
Recent research highlights the compound's potential beyond traditional NSAID applications. For instance:
- Neuroprotective Effects : Emerging evidence suggests that derivatives may offer neuroprotective benefits by modulating inflammatory pathways in neurodegenerative diseases .
- Metabolic Implications : Studies indicate that these compounds could influence metabolic pathways, potentially providing benefits in conditions like obesity and diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
